4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide
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Overview
Description
“4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . It has a molecular formula of CHFNOS and an average mass of 431.442 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including those with thiadiazole substitutions, have been widely studied for their anticancer properties. The synthesis of novel quinazolin-4-(3H)-ones with thiadiazole substitutions has shown significant in vitro anticancer activity against human cervical cancer cells (HeLa cells). These compounds were also effective in vivo, demonstrating the potential of quinazolinone derivatives as anticancer agents (Joseph et al., 2010).
Anti-Inflammatory Applications
Research on quinazolinones derivatives has also extended into anti-inflammatory applications. New derivatives have been synthesized and evaluated for their anti-inflammatory properties both in vitro and in vivo, showcasing the versatility of quinazolinone compounds in medical research (Thorat et al., 2021).
Antimicrobial Activity
Quinazolinone and thiadiazole derivatives have demonstrated promising antimicrobial activities. The synthesis of these compounds and their evaluation against various bacterial and fungal strains reveal their potential as effective antimicrobial agents. These findings suggest that modifications to the quinazolinone core can produce compounds with significant biological activities, including antibacterial and antifungal effects (Sharma et al., 2008).
Antiviral Properties
In addition to anticancer, anti-inflammatory, and antimicrobial activities, quinazolinone derivatives have been explored for their antiviral properties. Novel compounds synthesized using microwave techniques have been screened for activity against a range of viruses, including influenza and severe acute respiratory syndrome corona virus, demonstrating the potential of quinazolinone derivatives in the development of antiviral drugs (Selvam et al., 2007).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available resources, 1,3,4-thiadiazoles are known to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity .
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c30-21(25-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-23-28-29-22(31)19-8-4-5-9-20(19)27-24(29)32-23/h1-13H,14-15H2,(H,25,30)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWNLGSGFTPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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